6-Fluoro-8-methylimidazo[1,5-a]pyridine
Overview
Description
6-Fluoro-8-methylimidazo[1,5-a]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a fluorine atom at the 6th position and a methyl group at the 8th position. The unique structural features of this compound make it an interesting subject for research in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-8-methylimidazo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 2-aminopyridine with a suitable fluorinated ketone or aldehyde, followed by cyclization to form the imidazo[1,5-a]pyridine core. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and sometimes microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-8-methylimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed to remove or modify specific functional groups.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that can be performed on this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using halogens (chlorine, bromine) in the presence of a catalyst; nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups such as halogens, nitro groups, or sulfonic acid groups .
Scientific Research Applications
6-Fluoro-8-methylimidazo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Material Science: The compound’s unique structural and electronic properties make it useful in the development of optoelectronic devices, sensors, and luminescent materials.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound is employed in the synthesis of advanced materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 6-Fluoro-8-methylimidazo[1,5-a]pyridine depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine atom and methyl group contribute to the compound’s binding affinity and selectivity. The pathways involved often include inhibition of key enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another member of the imidazopyridine family, known for its wide range of applications in medicinal chemistry.
Imidazo[1,2-b]pyridazine: A related compound with similar structural features but different biological activities.
Imidazo[1,5-a]quinoline: A compound with a similar fused ring structure, used in the development of antiviral and anticancer agents.
Uniqueness
6-Fluoro-8-methylimidazo[1,5-a]pyridine is unique due to the presence of the fluorine atom at the 6th position and the methyl group at the 8th position, which confer distinct electronic and steric properties. These features enhance the compound’s binding affinity, selectivity, and overall biological activity, making it a valuable scaffold for drug development and other scientific research applications .
Properties
IUPAC Name |
6-fluoro-8-methylimidazo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-6-2-7(9)4-11-5-10-3-8(6)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJZOBYSXWVJIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=CN=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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